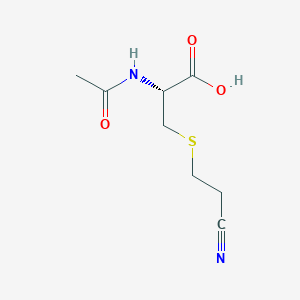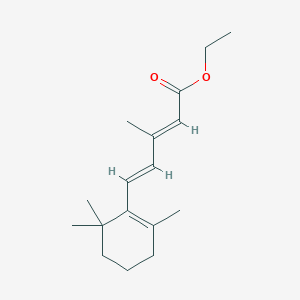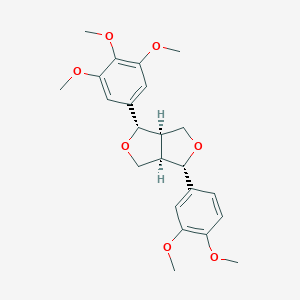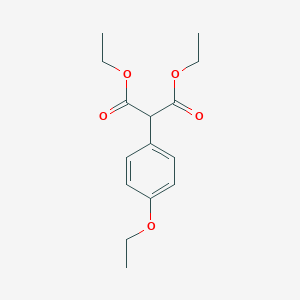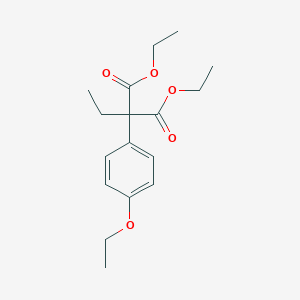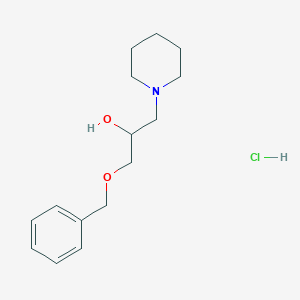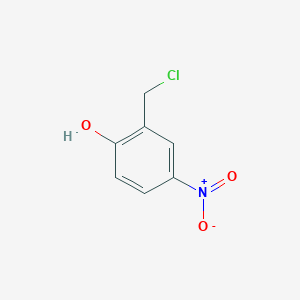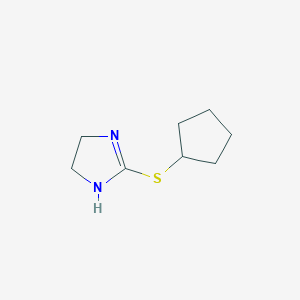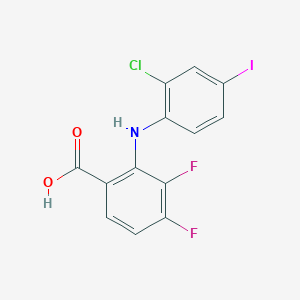
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine (MCTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MCTP is a bicyclic nitrogen-containing heterocycle that has been studied for its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine involves the selective destruction of dopaminergic neurons in the substantia nigra. This compound is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra. This allows researchers to study the specific effects of dopaminergic neuron loss on the brain and behavior. However, one of the limitations of using this compound is its toxicity and potential for off-target effects. Careful dose optimization and control are necessary to minimize these effects.
Direcciones Futuras
There are several future directions for the use of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is the development of novel therapies for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another direction is the study of the role of oxidative stress and inflammation in neurodegenerative diseases. Additionally, this compound may be used as a tool to study the effects of dopaminergic neuron loss on other brain regions and behaviors. Further research is needed to fully understand the potential applications of this compound in neuroscience.
In conclusion, this compound is a unique compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its selective destruction of dopaminergic neurons in the substantia nigra has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. However, careful dose optimization and control are necessary to minimize its toxicity and potential for off-target effects. There are several future directions for the use of this compound in scientific research, including the development of novel therapies for Parkinson's disease and the study of the role of oxidative stress and inflammation in neurodegenerative diseases.
Métodos De Síntesis
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine can be synthesized by using a variety of methods. One of the most common methods is the reduction of the corresponding ketone with sodium borohydride. Another method involves the cyclization of the corresponding N-alkylideneaniline with a ketone or aldehyde. The yield of this compound can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease.
Propiedades
Número CAS |
106351-84-2 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
4-cyclohexyl-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H21N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7,11H,2-6,8-10H2,1H3 |
Clave InChI |
CQIZBIFTOGBKDB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2CCCCC2 |
SMILES canónico |
CN1CCC(=CC1)C2CCCCC2 |
Otros números CAS |
106351-84-2 |
Sinónimos |
1-methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine MCTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



